methyl 2-amino-4-cyclohexylbutanoate;hydrochloride
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Overview
Description
methyl 2-amino-4-cyclohexylbutanoate;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexane and butanoic acid, featuring an alpha-amino group and a methyl ester functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1) typically involves the esterification of cyclohexanebutanoic acid with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields . The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-4-cyclohexylbutanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The alpha-amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanebutanoic acid, alpha-amino-, methyl alcohol.
Substitution: Various substituted cyclohexanebutanoic acid derivatives.
Scientific Research Applications
methyl 2-amino-4-cyclohexylbutanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanebutanoic acid, alpha-amino-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The alpha-amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanebutanoic acid, alpha-amino-, ethyl ester, hydrochloride
- Cyclohexanebutanoic acid, alpha-amino-, propyl ester, hydrochloride
- Cyclohexanebutanoic acid, alpha-amino-, butyl ester, hydrochloride
Uniqueness
methyl 2-amino-4-cyclohexylbutanoate;hydrochloride is unique due to its specific ester and amino functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. The methyl ester group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Properties
IUPAC Name |
methyl 2-amino-4-cyclohexylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOBZEFNEFDNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262538-19-1 |
Source
|
Record name | Cyclohexanebutanoic acid, α-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262538-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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